molecular formula C12H9Cl2F2NO B1451110 3-Chloro-2-(2,4-difluorophenoxy)aniline hydrochloride CAS No. 1185304-37-3

3-Chloro-2-(2,4-difluorophenoxy)aniline hydrochloride

Cat. No. B1451110
CAS RN: 1185304-37-3
M. Wt: 292.11 g/mol
InChI Key: CTPGMSJENFIWFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-(2,4-difluorophenoxy)aniline hydrochloride (3-Cl-2-(2,4-DFP)AH) is a fluorinated phenoxy aniline derivative that has been studied for its potential applications in scientific research. It is a white crystalline solid that is soluble in water, ethanol, and methanol. It has been used in a variety of biological and chemical experiments, such as those involving enzyme inhibition, protein purification, and DNA synthesis.

Scientific Research Applications

Synthesis and Structural Properties

Research has demonstrated the synthesis and characterization of novel compounds through reactions involving chloral with substituted anilines. One study focused on the formation of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, providing insights into the conformation of these products based on high-resolution magnetic resonance spectra and ab initio calculations (Issac & Tierney, 1996).

Environmental Impact and Biodegradation

The environmental fate and behavior of chlorophenols, including compounds structurally related to 3-Chloro-2-(2,4-difluorophenoxy)aniline hydrochloride, have been a significant concern. Chlorophenols are known for their moderate toxic effects on mammalian and aquatic life, with their persistence in the environment being highly variable. Biodegradation by adapted microflora plays a crucial role in mitigating their environmental impact (Krijgsheld & Gen, 1986).

Another study highlights the genotoxic activities of aniline and its metabolites, providing a comprehensive review of their potential to induce gene mutations and chromosomal damage. This work suggests a complex relationship between the carcinogenic effects observed in animal models and the genotoxic potential of these compounds, indicating a need for further investigation into their environmental and health impacts (Bomhard & Herbold, 2005).

properties

IUPAC Name

3-chloro-2-(2,4-difluorophenoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO.ClH/c13-8-2-1-3-10(16)12(8)17-11-5-4-7(14)6-9(11)15;/h1-6H,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPGMSJENFIWFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC2=C(C=C(C=C2)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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